molecular formula C21H19N3O2 B4241624 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4241624
M. Wt: 345.4 g/mol
InChI Key: LSMXTIRUEKAOPB-UHFFFAOYSA-N
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Description

This compound belongs to the dihydroquinazolinone class, characterized by a bicyclic scaffold with a ketone group at position 5. The structure features a 2-methoxyphenylamino substituent at position 2 and a phenyl group at position 6.

Properties

IUPAC Name

2-(2-methoxyanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-26-20-10-6-5-9-17(20)23-21-22-13-16-18(24-21)11-15(12-19(16)25)14-7-3-2-4-8-14/h2-10,13,15H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXTIRUEKAOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The amino group at position 2 is critical for molecular interactions. Key analogs and their differences include:

Compound Name Position 2 Substituent Key Differences vs. Target Compound Reference
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-... Quinazolinylamino Bulky heterocyclic group increases steric hindrance and π-stacking potential.
2-[(3-Methylphenyl)amino]-... 3-Methylphenylamino Methyl group enhances lipophilicity but reduces hydrogen bonding capacity.
2-[(Furan-2-ylmethyl)amino]-... Furylmethylamino Heteroaromatic substituent introduces polarity and conformational flexibility.
2-Amino-... Unsubstituted amino Lack of methoxyphenyl reduces steric bulk and electronic effects.

This contrasts with analogs like the quinazolinylamino derivative (bulkier, less flexible) or the furylmethylamino analog (more polar but less planar) .

Aryl Group Variations at Position 7

The phenyl group at position 7 modulates steric and electronic interactions. Notable examples:

Compound Name Position 7 Substituent Key Differences vs. Target Compound Reference
7-(4-Fluorophenyl)-... 4-Fluorophenyl Fluorine’s electronegativity enhances dipole interactions but reduces solubility.
7-(4-Methoxyphenyl)-... 4-Methoxyphenyl Para-methoxy group increases electron density, potentially enhancing binding to electron-deficient targets.
7-(2,4-Dimethoxyphenyl)-... 2,4-Dimethoxyphenyl Dual methoxy groups amplify electron-donating effects and steric bulk.

Analysis : The target compound’s simple phenyl group offers minimal steric hindrance and moderate hydrophobicity compared to fluorophenyl (polar) or dimethoxyphenyl (bulky) analogs. This may favor interactions with hydrophobic binding pockets .

Core Modifications and Additional Substituents

Some analogs feature modifications to the quinazolinone core or additional substituents:

Compound Name Structural Modifications Impact on Properties Reference
2-Amino-4-methyl-7-phenyl-... Methyl group at position 4 Enhances rigidity and may restrict conformational flexibility.
2-(4-Ethylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-... Piperazinyl and trimethoxyphenyl Piperazine introduces basicity; trimethoxy enhances solubility and π-interactions.
7-(3,4-Dimethoxyphenyl)-4-methyl-... Methyl at position 4 and dimethoxy Combined steric and electronic effects alter target selectivity.

Analysis : The target compound lacks additional substituents on the core, simplifying synthesis and reducing metabolic complexity. Analogs with methyl or piperazinyl groups may exhibit improved pharmacokinetics but require more complex synthetic routes .

Physicochemical Properties

  • Solubility : The target compound’s methoxy group improves water solubility compared to methyl or halogenated analogs .
  • Lipophilicity (LogP): Estimated to be moderate (~2.5–3.5), lower than fluorophenyl derivatives (higher LogP) but higher than morpholinoethylamino analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
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2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

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